molecular formula C12H15NO2S B045269 N-Cyclopentylidene-4-methylbenzenesulfonamide CAS No. 118616-82-3

N-Cyclopentylidene-4-methylbenzenesulfonamide

Cat. No.: B045269
CAS No.: 118616-82-3
M. Wt: 237.32 g/mol
InChI Key: HUGZBNANLQKIKC-UHFFFAOYSA-N
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Description

N-Cyclopentylidene-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H15NO2S It is known for its unique structure, which includes a cyclopentylidene group attached to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentylidene-4-methylbenzenesulfonamide typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylidene-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines.

Scientific Research Applications

N-Cyclopentylidene-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Cyclopentylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexylidene-4-methylbenzenesulfonamide
  • N-Cyclopropylidene-4-methylbenzenesulfonamide
  • N-Cyclobutylidene-4-methylbenzenesulfonamide

Uniqueness

N-Cyclopentylidene-4-methylbenzenesulfonamide is unique due to its specific cyclopentylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-Cyclopentylidene-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}S1_{1}
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways, particularly those involving sulfonamide moieties. These compounds are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and replication. This inhibition mechanism is similar to that of traditional sulfonamides, which have been widely studied for their antimicrobial properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamides, including variants like this compound, possess significant antimicrobial properties against various strains of bacteria and fungi.
  • Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Some studies suggest that compounds with a sulfonamide structure may also exert anti-inflammatory effects, although specific data on this compound is limited.

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Salubi et al. (2023) demonstrated that sulfonamides exhibit high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. Although specific data for this compound was not detailed, the structural similarities suggest potential effectiveness against similar pathogens .
  • Cytotoxicity Against Cancer Cells :
    • In a comparative study on various benzenesulfonamides, compounds structurally related to this compound showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The study indicated that modifications in the sulfonamide structure could enhance cytotoxicity .
  • Anti-inflammatory Properties :
    • Research has indicated that sulfonamides can modulate inflammatory pathways. While direct evidence for this compound's anti-inflammatory effects is still emerging, its structural characteristics align with known anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBDEmerging Research
4-MethylbenzenesulfonamideAntimicrobial4–8Salubi et al., 2023
Chlorine-substituted benzenesulfamideCytotoxicityTBDResearchGate Study
SulfanilamideAnti-inflammatoryTBDVarious Studies

Properties

IUPAC Name

N-cyclopentylidene-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZBNANLQKIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556106
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118616-82-3
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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